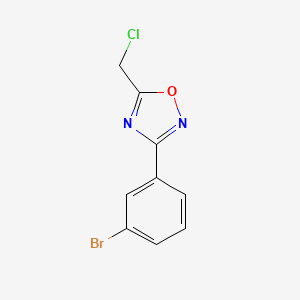

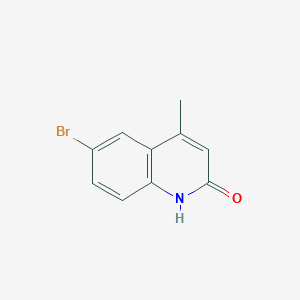

3-(3-溴苯基)-5-(氯甲基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse applications in the field of organic electronics, particularly in the synthesis of electroluminescent materials. The presence of bromophenyl and chloromethyl groups in the compound suggests potential reactivity that could be exploited in various chemical syntheses.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a series of reactions including diazotization, acylation, and dehydration. For instance, the synthesis of 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole, an intermediate for electroluminescent materials, was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine with a yield of 53.2% after dehydration . Similarly, 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were prepared with a yield of 78.9% using a dehydration reaction . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Molecular Structure Analysis

The molecular structures of 1,3,4-oxadiazole derivatives are typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of the synthesized 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was confirmed using IR and 1H NMR . Similarly, the molecular structures of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were characterized by IR and 1H NMR . These techniques would be essential in confirming the structure of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Chemical Reactions Analysis

The bromophenyl and chloromethyl groups in 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole suggest that it could participate in various chemical reactions. The related compound 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] has been used as a condensing agent for the synthesis of amides, esters, thiol esters, ureas, and carbonates . This indicates that 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole could potentially be used in similar condensation reactions due to its reactive halogen groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as UV absorption and photoluminescence, are influenced by the nature of the substituent groups. The compound 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole exhibited a maximum UV absorption wavelength at 307 nm and a peak fluorescent wavelength at 376 nm . The 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives showed maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . These properties are crucial for applications in optoelectronic devices and could be expected to be similar for 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, with specific values depending on its precise molecular structure.

科学研究应用

合成和化学性质

- 化合物3-(3-溴苯基)-5-(氯甲基)-1,2,4-噁二唑,以及相关的1,2,4-噁二唑衍生物,在化学合成中扮演着重要角色。这些化合物参与与各种不饱和化合物的反应,导致形成各种产品,包括γ-丁内酯和四氢呋喃(Yang et al., 2007)。此外,这类噁二唑衍生物的化学性质已经被探索,展示了它们与不同亲核试剂的反应性以及在转化1,2,4-噁二唑环中的实用性(Stepanov et al., 2019)。

生物应用

- 1,2,4-噁二唑衍生物,包括结构类似于3-(3-溴苯基)-5-(氯甲基)-1,2,4-噁二唑的化合物,已经被研究其生物性质。例如,一些衍生物显示出显著的抗微生物活性,表明它们在开发新的抗微生物剂方面具有潜力(Rai et al., 2010)。此外,某些1,2,4-噁二唑化合物已被确定为新型凋亡诱导剂,突显了它们作为抗癌剂的潜力。这些化合物在细胞基础实验中表现出活性,并已与特定的分子靶标联系起来,这对于癌症治疗可能至关重要(Zhang et al., 2005)。

非线性光学性质

- 对1,2,4-噁二唑衍生物的合成和表征已经进行,包括与3-(3-溴苯基)-5-(氯甲基)-1,2,4-噁二唑相关的化合物,以探索它们的非线性光学性质。这些性质对于光电子应用至关重要,表明这些化合物可以用于光学限幅器和其他光电子设备的开发(Chandrakantha et al., 2011)。

属性

IUPAC Name |

3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMRCFPJJKBQEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407176 |

Source

|

| Record name | 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

CAS RN |

848316-20-1 |

Source

|

| Record name | 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)